2-Isothiocyanato-1-methoxy-3-methylbenzene, also known by its Chemical Abstracts Service number 78049-33-9, is an organic compound characterized by the presence of isothiocyanate and methoxy functional groups on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 179.24 g/mol. The structure features a methoxy group at the 1-position, a methyl group at the 3-position, and an isothiocyanate group at the 2-position of the benzene ring .
The compound's unique structure contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields including medicinal chemistry and agricultural science.
Isothiocyanates, including 2-isothiocyanato-1-methoxy-3-methylbenzene, are noted for their potential biological activities. They have been studied for:
The synthesis of 2-isothiocyanato-1-methoxy-3-methylbenzene can be achieved through various methods:
2-Isothiocyanato-1-methoxy-3-methylbenzene has several applications across different fields:
Studies on the interactions of 2-isothiocyanato-1-methoxy-3-methylbenzene with biological targets are crucial for understanding its mechanisms of action. These interactions often involve binding to specific proteins or enzymes, influencing pathways related to cell growth, apoptosis, and inflammation. Research indicates that isothiocyanates can interact with phase II detoxifying enzymes, enhancing their activity and potentially leading to protective effects against carcinogens .
Several compounds share structural similarities with 2-isothiocyanato-1-methoxy-3-methylbenzene. Here are some notable examples:
| Compound Name | CAS Number | Similarities |
|---|---|---|
| 2-Isothiocyanato-1-methoxy-4-methylbenzene | 190774-56-2 | Similar structure with variations in substitution patterns |
| 2-Iodo-1-methoxy-3-methylbenzene | 35387-94-1 | Contains iodine instead of an isothiocyanate group |
| Methyl Isothiocyanate | 556-61-6 | A simpler isothiocyanate without additional functional groups |
What sets 2-isothiocyanato-1-methoxy-3-methylbenzene apart from these compounds is its specific arrangement of functional groups which may impart unique biological activities and reactivity patterns not observed in its analogs. Its methoxy and methyl substitutions enhance lipophilicity and potentially alter pharmacokinetic properties compared to other similar compounds .